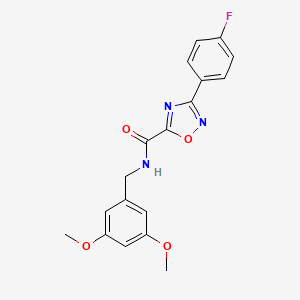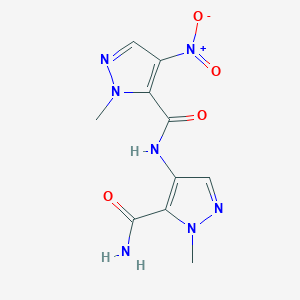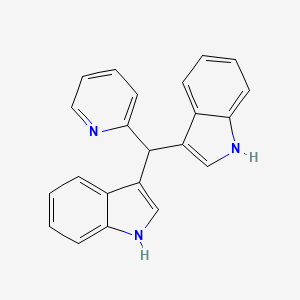![molecular formula C12H12F2N2O4S B10959902 N-[4-(difluoromethoxy)phenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B10959902.png)
N-[4-(difluoromethoxy)phenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(difluoromethoxy)phenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a difluoromethoxy group attached to a phenyl ring, which is further connected to a 1,2-oxazole ring with a sulfonamide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(difluoromethoxy)phenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the difluoromethoxyphenyl intermediate: This step involves the reaction of 4-hydroxyphenyl with difluoromethyl ether in the presence of a base to form 4-(difluoromethoxy)phenyl.
Oxazole ring formation: The intermediate is then subjected to cyclization with appropriate reagents to form the 1,2-oxazole ring.
Sulfonamide introduction: Finally, the sulfonamide group is introduced through a reaction with sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(difluoromethoxy)phenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-[4-(difluoromethoxy)phenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[4-(difluoromethoxy)phenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis in microorganisms. This inhibition can lead to antimicrobial effects. Additionally, the compound’s structure allows it to interact with various biological pathways, potentially leading to anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[4-(difluoromethoxy)phenyl]acetamide: Shares the difluoromethoxyphenyl group but differs in the acetamide moiety.
N-[4-(difluoromethoxy)phenyl]-4-(phenylmethyl)-1-piperazinecarbothioamide: Contains a similar difluoromethoxyphenyl group but has a piperazinecarbothioamide structure.
Uniqueness
N-[4-(difluoromethoxy)phenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide is unique due to the presence of the 1,2-oxazole ring and sulfonamide group, which confer distinct chemical reactivity and potential biological activities compared to its similar compounds.
Eigenschaften
Molekularformel |
C12H12F2N2O4S |
|---|---|
Molekulargewicht |
318.30 g/mol |
IUPAC-Name |
N-[4-(difluoromethoxy)phenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
InChI |
InChI=1S/C12H12F2N2O4S/c1-7-11(8(2)20-15-7)21(17,18)16-9-3-5-10(6-4-9)19-12(13)14/h3-6,12,16H,1-2H3 |
InChI-Schlüssel |
LZJNDCAEARQSRU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC=C(C=C2)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-4-[(4-nitrophenoxy)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B10959821.png)
![N,N'-bis(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)octanediamide](/img/structure/B10959829.png)
![N-(5-benzyl-3-carbamoylthiophen-2-yl)-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B10959831.png)
![1-butyl-6-(4-chlorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10959839.png)

![N-[1-(1-Adamantyl)ethyl]-3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-YL)propanamide](/img/structure/B10959846.png)

![4-{[(E)-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B10959870.png)
![1-(3-bromobenzyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B10959877.png)
![(1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-[(thiophen-2-ylcarbonyl)oxy]ethanimidamide](/img/structure/B10959881.png)
![(1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-{[(3-methylphenyl)carbonyl]oxy}ethanimidamide](/img/structure/B10959886.png)
![3-({4-[3-(Difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)propanenitrile](/img/structure/B10959889.png)

![7-(3,5-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B10959899.png)
